molecular formula C9H6BrNS B8755054 3-Bromo-5-thiophen-3-yl-pyridine

3-Bromo-5-thiophen-3-yl-pyridine

Cat. No.: B8755054
M. Wt: 240.12 g/mol
InChI Key: IYAGRWHFCHXMGZ-UHFFFAOYSA-N
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Description

3-Bromo-5-thiophen-3-yl-pyridine (systematic name: 3-(5-bromo-2-thienyl)pyridine) is a brominated pyridine derivative with a thiophene substituent. Its molecular formula is C₉H₆BrNS, and it is identified by the registry number MFCD04971290 . The compound features a pyridine ring substituted at the 3-position with bromine and at the 5-position with a thiophen-3-yl group. This structure combines the electron-withdrawing nature of bromine with the electron-rich thiophene moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development.

Properties

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

3-bromo-5-thiophen-3-ylpyridine

InChI

InChI=1S/C9H6BrNS/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H

InChI Key

IYAGRWHFCHXMGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-5-Methoxypyridine (CAS 50720-12-2)

  • Molecular Formula: C₆H₆BrNO .
  • Substituents : Bromine at the 3-position and methoxy (-OCH₃) at the 5-position.
  • Key Differences :
    • The methoxy group is electron-donating, enhancing the pyridine ring’s electron density compared to the electron-rich thiophene in the target compound.
    • Reactivity: Methoxy groups typically undergo demethylation or nucleophilic substitution, whereas thiophene facilitates electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Applications : Widely used as a pharmaceutical intermediate, particularly in antipsychotic and antiviral drug synthesis .

3-Bromo-5-ethoxypyridine (CAS 17117-17-8)

  • Molecular Formula: C₇H₈BrNO .
  • Substituents : Ethoxy (-OCH₂CH₃) at the 5-position.
  • Key Differences :
    • The ethoxy group’s larger size compared to methoxy or thiophene may sterically hinder reactions at the pyridine ring.
    • Solubility: Ethoxy derivatives generally exhibit higher lipophilicity than methoxy analogs, influencing bioavailability in drug design .

3-Bromo-5-hydroxypyridine

  • Molecular Formula: C₅H₄BrNO .
  • Substituents : Hydroxyl (-OH) at the 5-position.
  • Key Differences :
    • The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
    • Reactivity: Prone to oxidation or derivatization (e.g., sulfonation), unlike the thiophene group, which participates in π-π stacking interactions .

3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0)

  • Molecular Formula: C₁₂H₁₀BrNO .
  • Substituents : A 3-methoxyphenyl group at the 5-position.
  • Key Differences: The extended aromatic system (phenyl ring) increases molecular rigidity and planarity, contrasting with the non-planar thiophene ring in the target compound. Applications: Used in materials science for liquid crystals or organic semiconductors due to extended conjugation .

Structural and Crystallographic Insights

  • Thiophene vs. Heterocyclic Substituents : The thiophene ring in this compound adopts a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates . This contrasts with planar substituents like methoxyphenyl, which stabilize flat molecular architectures.
  • Crystallography: The monoclinic crystal system (space group P2₁/c) observed in related bromopyridine derivatives (e.g., a structurally complex oxadiazole analog) suggests similar packing behaviors for the target compound . SHELX software is commonly employed for refining such structures, ensuring accuracy in bond-length and angle measurements .

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